Chemical structure of Desacetyl Diltiazem-d4 Hydrochloride
Chemical structure of Desacetyl Diltiazem-d4 Hydrochloride
An In-Depth Technical Guide to the Chemical Structure of Desacetyl Diltiazem-d4 Hydrochloride
This guide provides a detailed examination of the chemical structure, properties, and analytical verification of Desacetyl Diltiazem-d4 Hydrochloride. It is intended for researchers, analytical scientists, and drug development professionals who utilize stable isotope-labeled standards for quantitative analysis.
Introduction: The Quintessential Internal Standard
Desacetyl Diltiazem is a primary active metabolite of Diltiazem, a widely used benzothiazepine calcium channel blocker for treating hypertension and angina[1][2][3]. In pharmacokinetic and metabolic studies, accurate quantification of both the parent drug and its metabolites is critical. Desacetyl Diltiazem-d4 Hydrochloride serves as a high-fidelity internal standard for this purpose.
The incorporation of four stable deuterium isotopes creates a molecule that is chemically identical to the analyte of interest but possesses a distinct, higher mass. This property is the cornerstone of its utility in mass spectrometry-based bioanalysis[4]. When spiked into a biological sample, this deuterated analog co-elutes with the non-labeled analyte during liquid chromatography (LC), experiencing the exact same ionization suppression or enhancement effects in the mass spectrometer's source[5]. This co-elution behavior allows for precise signal normalization, correcting for variations in sample preparation and instrument response, thereby ensuring the highest degree of accuracy and reproducibility in quantitative assays[4][5].
Molecular Architecture and Isotopic Labeling
The structural identity of Desacetyl Diltiazem-d4 Hydrochloride is built upon a complex scaffold, with specific stereochemistry and a strategically placed isotopic label.
1.1 The Benzothiazepine Core: The foundational structure is a 1,5-benzothiazepine ring system[1]. The molecule's therapeutic activity and specific conformation are defined by the substituents and their stereochemical arrangement. The official IUPAC name for the deuterated compound is (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride[6].
Key features include:
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(2S,3S) Stereochemistry: The molecule possesses two chiral centers at the C2 and C3 positions of the thiazepine ring. The specific (2S,3S) or cis- configuration is crucial for its biological activity, inherited from the parent drug, Diltiazem[2][7].
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Desacetyl Group: At the C3 position, a hydroxyl (-OH) group is present. This distinguishes it from Diltiazem, which features an acetyl group (-OCOCH₃) at this position[2][3]. This hydroxyl group is the result of metabolic hydrolysis of the parent compound.
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4-Methoxyphenyl Group: A methoxyphenyl substituent is attached at the C2 position.
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Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media, a common requirement for analytical standards[8]. Protonation occurs at the most basic site, the tertiary nitrogen of the dimethylamino group.
1.2 Strategic Deuterium Labeling: The defining feature of this internal standard is the incorporation of four deuterium (D or ²H) atoms. These are specifically located on the ethyl bridge of the 5-[2-(dimethylamino)ethyl] side chain[6][9].
-
Labeling Position: The hydrogens on both carbons of the ethyl linker (-CH₂-CH₂-) are replaced with deuterium, resulting in a -CD₂-CD₂- moiety.
-
Causality of Placement: This position is chosen for its metabolic stability. The C-D bond is stronger than the C-H bond, making it highly resistant to enzymatic cleavage or back-exchange with protons from the solvent[10]. Placing the labels on a stable part of the molecule ensures that the mass difference between the standard and the analyte remains constant throughout the analytical process.
Physicochemical and Isotopic Data
The fundamental properties of Desacetyl Diltiazem-d4 Hydrochloride are summarized below. This data is essential for instrument setup and data interpretation in analytical workflows.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₀D₄N₂O₃S·HCl | [11] |
| Molecular Weight (d4 HCl Salt) | 412.97 g/mol | [12][13] |
| Molecular Weight (d0 Free Base) | 372.48 g/mol | [3] |
| Exact Mass (d4 Free Base) | 376.17587 Da | [14] |
| CAS Number (HCl Salt) | 75472-91-2 | [11] |
| CAS Number (Free Base) | 112259-40-2 | [11] |
| Nominal Mass Shift vs. Analyte | +4 Da | N/A |
| Isotopic Purity | >95% | [11] |
Structural Elucidation and Verification Workflow
Confirming the identity and purity of a stable isotope-labeled standard is a multi-step process that relies on orthogonal analytical techniques. The primary methods are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Caption: Workflow for the structural confirmation of Desacetyl Diltiazem-d4 HCl.
3.1 High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive technique for confirming the elemental composition and isotopic enrichment of the standard.
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Expertise & Rationale: Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the calculation of an unambiguous elemental formula and confirms that the observed mass increase corresponds precisely to the replacement of four hydrogens with four deuterium atoms, rather than some other isobaric interference. Electrospray ionization in positive mode (ESI+) is chosen due to the presence of the tertiary amine, which is readily protonated to form a stable [M+H]⁺ ion.
Experimental Protocol: LC-HRMS Verification
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Standard Preparation: Prepare a 1 µg/mL solution of Desacetyl Diltiazem-d4 Hydrochloride in a 50:50 mixture of methanol and water. Prepare a corresponding solution of the non-deuterated (d0) Desacetyl Diltiazem standard for comparison.
-
Chromatography:
-
System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
System: An Orbitrap or Q-TOF mass spectrometer.
-
Ionization Mode: ESI, Positive.
-
Scan Range: m/z 100-600.
-
Resolution: Set to >60,000.
-
Data Acquisition: Acquire full scan data for both the d0 and d4 standards.
-
-
Data Analysis (Self-Validation):
-
Confirm d0 Mass: Extract the ion chromatogram for the [M+H]⁺ of the non-deuterated standard. The theoretical m/z is 373.1580. The measured mass should be within 5 ppm of this value.
-
Confirm d4 Mass: Extract the ion chromatogram for the [M+H]⁺ of the deuterated standard. The theoretical m/z is 377.1831. The measured mass must be within 5 ppm.
-
Verify Mass Shift: Calculate the mass difference between the measured accurate masses of the d4 and d0 standards. The result should be ~4.025 Da, confirming the presence of four deuterium atoms.
-
Assess Isotopic Purity: Examine the mass spectrum of the d4 standard to ensure the signal for the d0 species (m/z 373.1580) is minimal, confirming high isotopic enrichment.
-
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the benchmark technique for unambiguously determining the precise location of isotopic labels within a molecule[15].
-
Expertise & Rationale: Hydrogen (¹H) and deuterium (²H) nuclei have vastly different magnetic properties, making them easily distinguishable by NMR[10]. A ¹H NMR spectrum will show signals for all hydrogen atoms, while a ²H NMR spectrum will only show signals for deuterium atoms. By comparing the ¹H NMR spectrum of the d4 standard to its non-deuterated counterpart, the exact site of labeling can be confirmed by the disappearance of specific signals.
Expected NMR Results:
-
¹H NMR: In the spectrum of the non-deuterated Desacetyl Diltiazem, the two methylene groups of the ethyl side chain (-N-CH₂-CH₂-N(CH₃)₂) produce characteristic multiplet signals. In the ¹H NMR spectrum of Desacetyl Diltiazem-d4 Hydrochloride, these signals will be absent or significantly diminished to a residual level, providing direct evidence of deuteration at this position. All other signals corresponding to the aromatic, methoxy, and N-methyl protons should remain intact and match the reference spectrum of the d0 compound[16].
-
²H NMR: A deuterium NMR experiment would show signals in the region where the ethyl protons are expected, providing final confirmation of the label's location.
-
¹³C NMR & 2D-NMR: These spectra can be used to confirm the overall carbon skeleton. In the ¹³C spectrum, the signals for the deuterated carbons (CD₂) will be observable but may show a slight isotopic shift and a splitting pattern due to C-D coupling.
Conclusion
The chemical structure of Desacetyl Diltiazem-d4 Hydrochloride is precisely defined by its (2S,3S)-1,5-benzothiazepine core, a C3-hydroxyl group, and, most critically, the stable incorporation of four deuterium atoms at the 1,1,2,2-positions of the N-ethyl side chain. This strategic design yields a robust internal standard that is indispensable for accurate and reliable quantification of Desacetyl Diltiazem in complex biological matrices. The verification of its structure and isotopic purity through a combination of high-resolution mass spectrometry and NMR spectroscopy provides the necessary confidence for its application in regulated bioanalytical studies and clinical research.
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